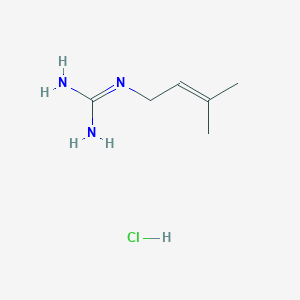

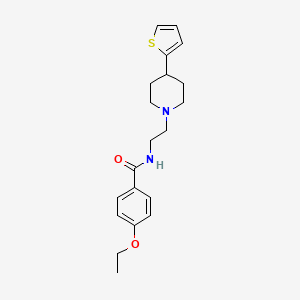

1-(3-Methylbut-2-en-1-yl)guanidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbut-2-en-1-yl)guanidine hydrochloride, also known as MGBG, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized in the 1960s and has since been investigated for its effects on cancer cells and other biological systems. In

Scientific Research Applications

Protein Folding and Stability

Guanidine hydrochloride is widely recognized for its role in the study of protein folding and stability. It has been discovered that low concentrations of guanidine hydrochloride can induce the refolding of acid-unfolded proteins, stabilizing the molten globule state, which is a partially folded state of the protein with secondary structure but disordered tertiary structure. This property is crucial for understanding protein structure-function relationships and has implications in studying disease-related protein misfolding and aggregation (Hagihara et al., 1993).

DNA Adducts and Mutagenesis

Research into the mutagenic effects of chemicals has also utilized guanidine derivatives. Diepoxybutane (DEB), a metabolite of 1,3-butadiene, forms N-7-guanine adducts, which are critical for understanding the mechanism of chemical-induced carcinogenesis. These adducts can lead to mutations and cancer if not repaired before DNA replication. The study of these adducts sheds light on the molecular mechanisms underlying the mutagenicity and carcinogenicity of environmental chemicals (Tretyakova et al., 1997).

Nucleic Acid Isolation

Guanidine hydrochloride is also employed in the isolation of nucleic acids from various biological samples. Its ability to precipitate nucleic acids efficiently makes it an essential tool for molecular biology research, enabling the rapid and clean extraction of DNA and RNA for further analysis (Bowtell, 1987).

Antiviral Research

The exploration of guanidine analogs has led to the discovery of compounds with potent antiviral activity. For instance, 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG) has been found to inhibit the replication of various herpesviruses more effectively than acyclovir, a standard antiviral drug. This discovery opens up new avenues for the development of more effective antiviral therapies (Cheng et al., 1983).

properties

IUPAC Name |

2-(3-methylbut-2-enyl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.ClH/c1-5(2)3-4-9-6(7)8;/h3H,4H2,1-2H3,(H4,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORPDBRMGGUYRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN=C(N)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

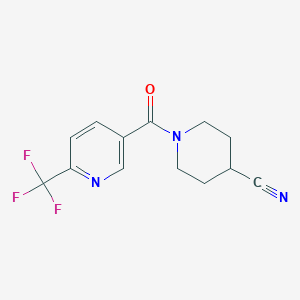

![2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide](/img/structure/B2731670.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2731685.png)

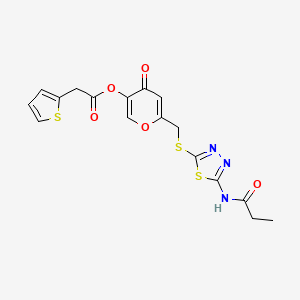

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2731686.png)

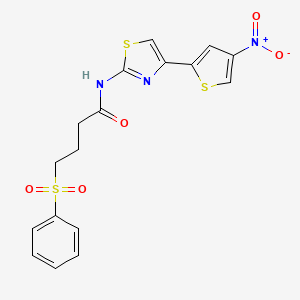

![N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2731687.png)

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid](/img/structure/B2731688.png)